4-Nitro-2,1,3-benzoselenadiazole
Overview
Description
4-Nitro-2,1,3-benzoselenadiazole is an organic compound with the molecular formula C6H3N3O2Se It is a derivative of benzoselenadiazole, characterized by the presence of a nitro group at the 4-position
Mechanism of Action
Target of Action
It is postulated that the nitro groups within the molecule act as electron-withdrawing entities .
Mode of Action
The nitro groups in 4-Nitro-2,1,3-benzoselenadiazole enhance its reactivity, enabling the formation of covalent bonds with other molecules . This interaction with its targets leads to changes at the molecular level .
Result of Action
Its reactivity, enhanced by the presence of nitro groups, allows it to form covalent bonds with other molecules , which could lead to various cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is relatively stable under general conditions but should be stored in a dry, cool place away from fire and high temperatures . The compound is an organic synthesis intermediate, and safety measures such as wearing protective gloves and glasses should be taken during handling, ensuring operations are conducted under well-ventilated conditions .
Preparation Methods
4-Nitro-2,1,3-benzoselenadiazole can be synthesized through the nitration of 2,1,3-benzoselenadiazole. The nitration process typically involves the use of a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzoselenadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the product.
Chemical Reactions Analysis
4-Nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of nitroso or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 4-amino-2,1,3-benzoselenadiazole, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Nitro-2,1,3-benzoselenadiazole has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
4-Nitro-2,1,3-benzoselenadiazole can be compared with other nitro-substituted heterocycles, such as:
- 4-Nitro-2,1,3-benzothiadiazole
- 4-Nitro-2,1,3-benzoxadiazole
- 4-Nitro-2,1,3-benzotriazole
These compounds share similar structural features but differ in the heteroatoms present in the ring (selenium, sulfur, oxygen, or nitrogen). The presence of selenium in this compound imparts unique chemical properties, such as higher reactivity and potential biological activity, distinguishing it from its sulfur, oxygen, and nitrogen analogs .
Properties
IUPAC Name |
4-nitro-2,1,3-benzoselenadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKFAFPOBCMYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400099 | |
Record name | 4-Nitro-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20718-41-6 | |
Record name | 4-Nitro-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-2,1,3-benzoselenadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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